6-(4-Ethoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline
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Overview
Description
6-(4-Ethoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological and pharmaceutical properties, making them significant in medicinal chemistry
Preparation Methods
The synthesis of 6-(4-Ethoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves multi-step reactions. One common method includes the reaction of 6-bromoquinazolinones with aryl or alkyl amines and thiols in the presence of a palladium catalyst under Buchwald–Hartwig-type reaction conditions . The 6-bromoquinazolinones are obtained through a three-component reaction involving 5-bromoisatoic anhydride, triethyl orthoformate, and an appropriate amine . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-(4-Ethoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in acidic or alkaline conditions to form different quinazoline derivatives.
Substitution: Substitution reactions often occur at the aromatic ring, where halogens or other substituents can be introduced.
Common reagents used in these reactions include palladium catalysts, sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(4-Ethoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-Ethoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets. It has been shown to inhibit chromatin-associated proteins in histones, which play a crucial role in gene expression and regulation . This inhibition can lead to the modulation of various cellular pathways, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
6-(4-Ethoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is unique due to its specific structural features and biological activities. Similar compounds include other quinazoline derivatives such as:
6-Bromoquinazolinones: Used as intermediates in the synthesis of various quinazoline derivatives.
4(3H)-Quinazolinone Derivatives: Known for their diverse pharmacological activities, including anticancer and anti-inflammatory properties.
Quinazoline-2,4-diones: These compounds exhibit significant biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H21N3O |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-6-methyl-5H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C23H21N3O/c1-3-27-17-14-12-16(13-15-17)23(2)25-19-9-5-4-8-18(19)22-24-20-10-6-7-11-21(20)26(22)23/h4-15,25H,3H2,1-2H3 |
InChI Key |
BBBVMWNJNDIJTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(NC3=CC=CC=C3C4=NC5=CC=CC=C5N42)C |
Origin of Product |
United States |
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